2,6-Bis(4-fluorophenyl)-1,3-oxazin-4-one
Description
2,6-Bis(4-fluorophenyl)-1,3-oxazin-4-one is a heterocyclic compound featuring a 1,3-oxazin-4-one core substituted with two 4-fluorophenyl groups at the 2- and 6-positions. The oxazinone ring system is notable for its electron-deficient nature, making it a versatile scaffold in medicinal chemistry and materials science. The fluorophenyl substituents enhance the compound’s lipophilicity and metabolic stability, which are critical for pharmaceutical applications.
Properties
Molecular Formula |
C16H9F2NO2 |
|---|---|
Molecular Weight |
285.25 |
IUPAC Name |
2,6-bis(4-fluorophenyl)-1,3-oxazin-4-one |
InChI |
InChI=1S/C16H9F2NO2/c17-12-5-1-10(2-6-12)14-9-15(20)19-16(21-14)11-3-7-13(18)8-4-11/h1-9H |
InChI Key |
FGZVDWQZHTXHJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)N=C(O2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 2,6-bis(4-fluorophenyl)-1,3-oxazin-4-one, based on the evidence provided:
Structural and Conformational Analysis
- Core Heterocycle Differences: 1,3-Oxazin-4-one vs. Piperidine-4-one: The oxazinone ring is a six-membered ring with one oxygen and one nitrogen atom, while piperidine-4-one is a fully saturated six-membered amine-ketone. The unsaturated oxazinone core likely increases electrophilicity compared to the saturated piperidine analog . Pyridine vs. Oxazinone: Pyridine derivatives (e.g., compound 4g) lack the ketone oxygen but share aromaticity, which may influence π-π stacking interactions in biological targets .
- Substituent Effects: Bis(4-fluorophenyl) groups are common across analogs, enhancing hydrophobicity and resonance stabilization.
- Conformational Stability: Piperidine-4-one adopts a chair conformation with equatorial 4-fluorophenyl groups, minimizing steric strain . For oxazinone derivatives, planarity of the heterocycle may enforce coplanar aryl substituents, altering electronic properties.
Spectral Characterization
- NMR Trends :
- Piperidine-4-one derivatives show distinct ¹H NMR signals for equatorial protons (δ 2.23–3.75 ppm) , while pyridine-based compounds (e.g., 4g) exhibit aromatic proton signals at δ 7.38–8.00 ppm .
- ¹⁹F NMR chemical shifts for bis(4-fluorophenyl) groups range from δ -110 to -115 ppm, consistent across analogs .
- Mass Spectrometry: HRMS data for pyridine (4g: m/z 512.1274) and benzoxazinone (m/z 437.1833) derivatives confirm molecular formulas .
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